1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Description
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and a 5-amino-[1,3,4]oxadiazole moiety. The Boc group enhances stability during synthetic processes, while the amino-oxadiazole contributes to hydrogen bonding and electronic interactions, making the compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIDAYCYHUCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Ring
The 1,3,4-oxadiazole heterocycle is commonly synthesized by cyclodehydration of acylhydrazides or amidoximes with orthoesters or acid derivatives. Two prevalent methods are:
Cyclization of Semicarbazide Derivatives: Treatment of semicarbazide precursors with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions promotes ring closure to form the oxadiazole core.
Cyclization of Amidoximes with Orthoesters: Amidoximes react with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid to yield 1,3,4-oxadiazoles.
This cyclization step is crucial for incorporating the amino substituent at the 5-position, which is retained in the final compound.
Synthesis of Boc-Protected Pyrrolidine Intermediate
The pyrrolidine ring bearing the Boc protecting group on the nitrogen is prepared by:
Starting from pyrrolidine or its derivatives, the nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
The 3-position of the pyrrolidine ring is functionalized to introduce a suitable leaving group or reactive handle for subsequent coupling with the oxadiazole moiety.
Coupling of Oxadiazole Moiety to Pyrrolidine
The key step involves linking the 5-amino-1,3,4-oxadiazole to the 3-position of the Boc-protected pyrrolidine. This can be achieved by:
Using amide coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) to couple the carboxylic acid derivative of the pyrrolidine with the amino-substituted oxadiazole.
Alternatively, nucleophilic substitution or Mitsunobu reactions can be employed if the oxadiazole is attached via an ether or other linkage.
Deprotection and Purification
The Boc group is typically stable during the coupling and cyclization steps but can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) if needed for further derivatization.
Final purification is performed by chromatographic methods such as silica gel column chromatography, ensuring high purity (>95%) confirmed by HPLC, NMR, and mass spectrometry.
Representative Synthetic Route and Experimental Details
A representative synthetic sequence, adapted from recent literature, is as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of pyrrolidine nitrogen | Pyrrolidine + Boc₂O, DIPEA, DCM, 0 °C to RT | ~100% | Formation of tert-butyl 3-pyrrolidinecarboxylate |
| 2 | Preparation of amidoxime intermediate | Nitrile derivative + NH₂OH·HCl, NaHCO₃, MeOH, reflux | 90+% | Formation of amidoxime precursor for oxadiazole |
| 3 | Cyclization to 1,3,4-oxadiazole | Amidoxime + trimethyl orthoformate, catalytic acid, reflux | 50-70% | Formation of 5-amino-1,3,4-oxadiazole ring |
| 4 | Coupling of oxadiazole to Boc-pyrrolidine | Boc-pyrrolidine acid + oxadiazole amine, HCTU, DIPEA, DMF, RT to 100 °C | 50-60% | Amide bond formation at 3-position |
| 5 | Purification | Silica gel chromatography | - | Final compound isolation |
Research Findings and Characterization
The compound 1-Boc-3-(5-Amino-oxadiazol-2-yl)-pyrrolidine has been characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the structure and purity.
The Boc group shows characteristic singlets near 1.4 ppm in ^1H NMR, while the oxadiazole protons and amino group are identified by their distinct chemical shifts.
The molecular weight is consistent with the formula C11H18N4O3 (254.29 g/mol).
Summary Table of Key Synthetic Parameters
| Parameter | Description |
|---|---|
| Molecular Formula | C11H18N4O3 |
| Molecular Weight | 254.29 g/mol |
| Key Reagents | Boc₂O, HCTU, trimethyl orthoformate, amidoxime precursors |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH) |
| Reaction Conditions | Room temperature to reflux (up to ~100 °C), acid catalysis for cyclization |
| Purification | Silica gel chromatography, HPLC for purity confirmation |
| Characterization | ^1H NMR, ^13C NMR, HRMS, HPLC |
Chemical Reactions Analysis
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or alkyl halides.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, making it valuable in the development of new materials.
Biology
The compound is utilized in designing peptidomimetics and enzyme inhibitors. Its oxadiazole moiety is particularly noteworthy for its potential to inhibit specific enzymes involved in critical biological processes.
Medicine
Research indicates that this compound exhibits anticancer properties. It has been studied for its ability to target enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation. The inhibition of these enzymes can lead to antiproliferative effects on cancer cells.
Industry
The stability and reactivity of this compound make it suitable for developing pharmaceuticals and new materials. Its application extends to creating compounds with potential antibacterial and antifungal properties.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity by targeting HDACs .
- Enzyme Inhibition : Research has shown that compounds containing the oxadiazole moiety can effectively inhibit thymidylate synthase, suggesting potential applications in cancer therapeutics .
- Synthesis of Peptidomimetics : The compound has been used successfully to create peptidomimetics that mimic protein structures and functions .
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit the activity of enzymes such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
(a) 3-(5-Amino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19a)
- Key Features: Contains an indole core with a methyl group and an amino-oxadiazole substituent .
- Physical Properties :
- Comparison: Unlike the target compound, 19a lacks the Boc-protected pyrrolidine, resulting in reduced steric bulk and altered solubility.
(b) Sulfonamide Derivatives (5f–5j)
- Examples :
- 5f : 5-(5-Cyclohexyl-oxadiazol-2-yl)-2-methyl-N-(3-nitrophenyl)-benzenesulfonamide
- Molecular Weight: 443 g/mol; Melting Point: 118°C .
- Comparison: These compounds feature sulfonamide and bulky aryl/cyclohexyl groups, contrasting with the Boc-pyrrolidine in the target.
(c) 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-oxadiazol-2-yl}-1H-indazole Oxalate
- Key Features : Piperidine and methoxypropyl substituents; designed as a 5-HT4 receptor agonist .
- Comparison: The piperidine ring may improve blood-brain barrier penetration compared to the pyrrolidine in the target compound.
(b) Spectroscopic Data
Biological Activity
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that integrates a pyrrolidine structure with a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study indicated that several 1,3,4-oxadiazole derivatives exhibited cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity. Specifically, compounds with structural modifications similar to this compound showed enhanced apoptotic effects through the activation of the p53 pathway and caspase-3 cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.38 | Apoptosis induction |
| Other derivatives | CEM-13 | <1.0 | p53 pathway activation |
Antibacterial Activity
The antibacterial properties of pyrrolidine derivatives have been well-documented. Studies show that certain pyrrolidine compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In vitro tests revealed that various pyrrolidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of oxadiazole into the pyrrolidine framework may enhance its antibacterial efficacy .
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
Antifungal Activity
In addition to antibacterial effects, some studies have explored the antifungal potential of oxadiazole-containing compounds. These compounds have been shown to inhibit fungal growth effectively.
Research Findings
A specific study highlighted that this compound exhibited antifungal activity against common pathogens like Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.
Q & A
Q. How does the compound’s stability vary in enzymatic or physiological environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
